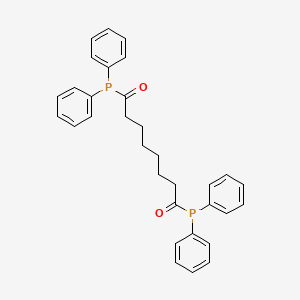
1,8-Bis(diphenylphosphanyl)octane-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(diphenylphosphanyl)octane-1,8-dione is a chemical compound known for its unique structure and properties. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Bis(diphenylphosphanyl)octane-1,8-dione can be synthesized through a multi-step process involving the reaction of octane-1,8-dione with diphenylphosphine. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(diphenylphosphanyl)octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Aplicaciones Científicas De Investigación
1,8-Bis(diphenylphosphanyl)octane-1,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(diphenylphosphanyl)octane-1,8-dione involves its ability to coordinate with metal ions through its phosphanyl groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(diphenylphosphino)octane: Similar in structure but lacks the dione functionality.
1,8-Diphosphonooctane: Contains phosphonic acid groups instead of phosphanyl groups.
1,8-Octanediylbis-phosphonic acid: Another related compound with different functional groups.
Uniqueness
1,8-Bis(diphenylphosphanyl)octane-1,8-dione is unique due to its combination of phosphanyl and dione functionalities, which allows it to form stable complexes with a wide range of metal ions. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
89243-82-3 |
|---|---|
Fórmula molecular |
C32H32O2P2 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
1,8-bis(diphenylphosphanyl)octane-1,8-dione |
InChI |
InChI=1S/C32H32O2P2/c33-31(35(27-17-7-3-8-18-27)28-19-9-4-10-20-28)25-15-1-2-16-26-32(34)36(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 |
Clave InChI |
MLYIACQPFRYVQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CCCCCCC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)

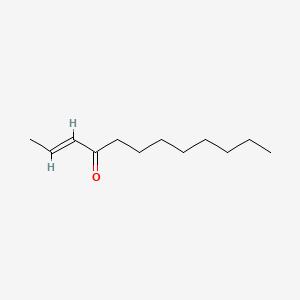
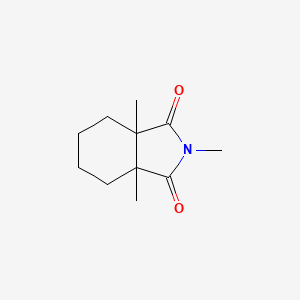

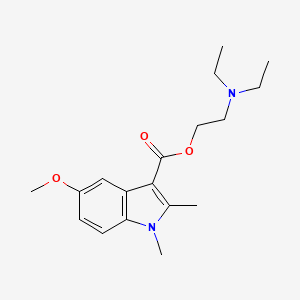
![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
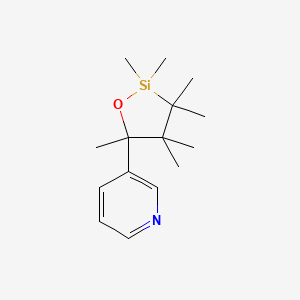
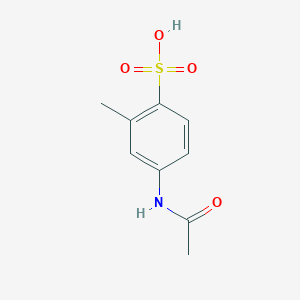
![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)


